2-Ethyl-6-nitroquinolin-4-amine
Overview
Description
2-Ethyl-6-nitroquinolin-4-amine is a chemical compound with the CAS Number: 1388727-03-4 . It has a molecular weight of 217.23 and its IUPAC name is 2-ethyl-6-nitroquinolin-4-amine .
Molecular Structure Analysis
The InChI code for 2-Ethyl-6-nitroquinolin-4-amine is 1S/C11H11N3O2/c1-2-7-5-10 (12)9-6-8 (14 (15)16)3-4-11 (9)13-7/h3-6H,2H2,1H3, (H2,12,13) . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis
2-Ethyl-6-nitroquinolin-4-amine is a powder that is stored at room temperature . Its molecular weight is 217.23 .Scientific Research Applications
Mechanism and Products of Amination
In a study focusing on the Chichibabin amination of quinoline and some nitroquinolines, it was found that quinoline can be transformed into 2-aminoquinoline or 4-aminoquinoline, depending on the specific conditions of the reaction. This process involves treating quinoline with a combination of potassium amide, liquid ammonia, and potassium permanganate at varying temperatures. Notably, the amination of 3-nitroquinoline exclusively yields 4-amino-3-nitroquinoline under certain conditions, demonstrating the specificity of this reaction in producing distinct aminated quinoline derivatives (Tondys, Plas, & Woźniak, 1985).
Antimicrobial Properties of Quinoline Derivatives
Research on the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids revealed the creation of derivatives with significant antibacterial activity. These compounds were synthesized using ethyl esters of specific acrylie acids and underwent reactions under mild conditions with various anilines to form secondary enamines. The high antibacterial activity observed in these derivatives demonstrates the potential of nitroquinoline compounds in the development of antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).
Synthesis and Characterization of Nitroquinoline Derivatives
A study on the synthesis and characterization of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines outlined a high-yield, three-step procedure starting from 4-methylquinolin-2-ol. This process involved nitration, chlorination, and subsequent amination. The aminated products and intermediates were extensively characterized, showcasing the detailed approach to understanding the chemical nature of these materials (Heiskell, Rudd, Penn, & Kautz, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-6-nitroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJJBCBWSWICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-nitroquinolin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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